molecular formula C8H14O2 B12863412 rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

Cat. No.: B12863412
M. Wt: 142.20 g/mol
InChI Key: HSWOCYGJDGZZIZ-RNFRBKRXSA-N
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Description

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid is a chiral carboxylic acid characterized by a hex-5-enoic acid backbone with dimethyl substituents at the 3R and 4R positions. Its relative configuration (rel-) indicates the stereochemical arrangement of the two methyl groups relative to the double bond at position 3.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3R,4R)-3,4-dimethylhex-5-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

HSWOCYGJDGZZIZ-RNFRBKRXSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C)C=C

Canonical SMILES

CC(CC(=O)O)C(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with bicyclic compounds under microwave conditions . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the double bond to form diols or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms at specific positions on the molecule.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid and analogous compounds:

Compound Name & Structure Molecular Formula Key Features Biological Activity/Application Reference
This compound
(hex-5-enoic acid with 3R,4R-dimethyl)
C₈H₁₂O₂ Unsaturated aliphatic chain; carboxylic acid group; stereospecific dimethyl Not explicitly reported (inference: potential anti-inflammatory/antioxidant)
Grandisin
(rel-(−)-(2R,3R,4R,5R)-Tetrahydro-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)furan)
C₂₄H₃₂O₇ Tetrahydrofuran core; aromatic methoxy groups; stereospecific dimethyl Antiviral, antitumor
rel-(3R,4R)-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid C₂₂H₂₄N₂O₅ Tetrahydroisoquinoline scaffold; indole substituent; methoxyethyl chain Synthetic intermediate for bioactive molecules
trans-4-Ethyltetrahydro-5-oxo-3-furoic acid
(rel-(3R,4R)-4-ethyl-5-oxooxolane-3-carboxylic acid)
C₇H₁₀O₄ Oxolane (tetrahydrofuran) ring; ketone group; ethyl substituent Metabolic studies, synthetic precursor
rel-(3R,4S,5S)-3-[(2R)-2-hydroxynonadecanoyl]-4-hydroxy-5-[(4E)-heptadecane-4-ene]-2,3,4,5-tetrahydrofuran C₄₀H₇₆O₄ Tetrahydrofuran core; long-chain hydroxy fatty acid; unsaturation Isolated from Celastrus glaucophyllus; structural novelty

Structural and Functional Analysis

Backbone and Functional Groups: The target compound’s unsaturated aliphatic chain and carboxylic acid group contrast with the cyclic ether (tetrahydrofuran/oxolane) cores of grandisin and trans-4-ethyltetrahydro-5-oxo-3-furoic acid. This linearity vs. cyclization impacts solubility and reactivity; carboxylic acids are more polar, while furan derivatives exhibit ring strain and electrophilic sites .

Stereochemical Considerations :

  • The rel-(3R,4R) configuration is shared with grandisin (rel-(2R,3R,4R,5R)), but the spatial arrangement of substituents differs. For example, in grandisin, the dimethyl groups are part of a fused ring system, whereas the target compound’s dimethyl groups are on a linear chain. This affects conformational flexibility and binding to biological targets .

Biological Activity: Grandisin and its analogs demonstrate antiviral and antitumor activities due to their ability to intercalate DNA or inhibit viral proteases . Compounds like rel-(3R,4R)-3-(1H-indol-3-yl)-...carboxylic acid () are intermediates in synthesizing bioactive molecules, suggesting the target compound could be modified for drug discovery .

Synthetic Methods: Stereoselective synthesis of rel-(3R,4R) configurations often employs catalytic hydrogenation (e.g., ) or enzymatic resolution . NMR (e.g., HMBC, NOESY) and HR-ESI-MS are critical for confirming stereochemistry, as seen in and .

Research Findings and Implications

  • Physicochemical Properties: The target compound’s carboxylic acid group enhances water solubility compared to non-polar analogs like grandisin, making it more suitable for aqueous biological systems.
  • Bioactivity Potential: While direct data are lacking, structural parallels to anti-inflammatory lignans (e.g., compound 1 in , IC₅₀ = 35.7 μM for NO inhibition) suggest possible immunomodulatory effects .
  • Synthetic Challenges: Achieving high enantiomeric purity in rel-(3R,4R) systems requires advanced chiral catalysts or biocatalysts, as noted in and .

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